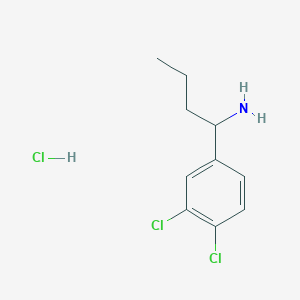![molecular formula C10H15NOS B1463010 {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine CAS No. 1221723-62-1](/img/structure/B1463010.png)
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine
Overview
Description
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C10H15NOS It is characterized by the presence of a methoxy group (-OCH3), a methylsulfanyl group (-SCH3), and a methylamine group (-CH2NHCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(methylsulfanyl)benzaldehyde with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), palladium on carbon (Pd/C)
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Amines
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The methylamine group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}amine
- {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}ethylamine
- {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}propylamine
Uniqueness
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine is unique due to the presence of both methoxy and methylsulfanyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(3-methoxy-4-methylsulfanylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-11-7-8-4-5-10(13-3)9(6-8)12-2/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHHRXRBPGKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


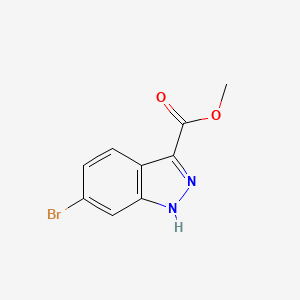
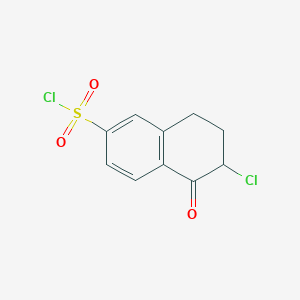
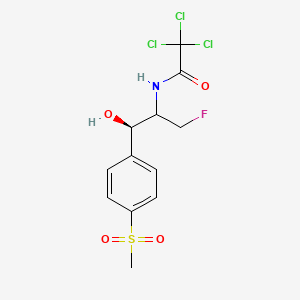
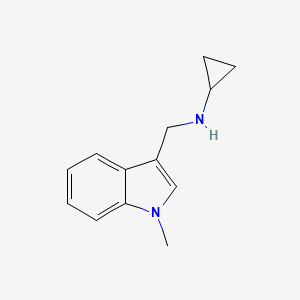
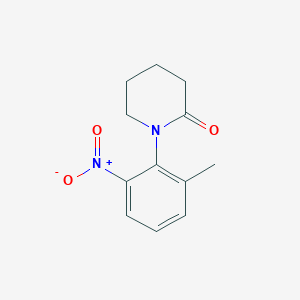
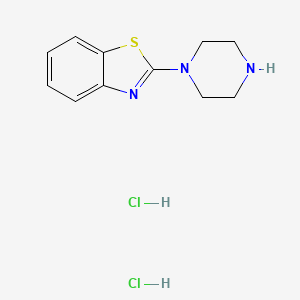
![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B1462941.png)

![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)
![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)
![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
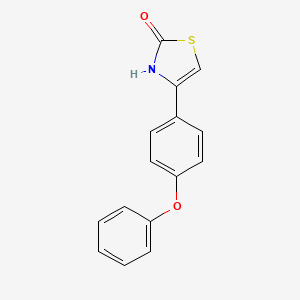
![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
